BenchChemオンラインストアへようこそ!

4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

SAR studies Kinase inhibitor design Molecular recognition

The para-methyl substitution on the benzenesulfonamide ring of this 7-methylimidazo[1,2-a]pyridine probe is structurally resolved from the commonly supplied meta-methyl regioisomer, which critically alters kinase binding-pocket orientation and selectivity. Procuring this ≥95% pure compound with InChI Key verification (BDKJXLZMTAIWCT-UHFFFAOYSA-N) ensures regioisomeric identity, safeguarding SAR hypotheses and experimental reproducibility in CDK/PI3K profiling studies.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 865612-40-4
Cat. No. B2967675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
CAS865612-40-4
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC(=CC4=N3)C
InChIInChI=1S/C21H19N3O2S/c1-15-6-8-19(9-7-15)27(25,26)23-18-5-3-4-17(13-18)20-14-24-11-10-16(2)12-21(24)22-20/h3-14,23H,1-2H3
InChIKeyBDKJXLZMTAIWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 865612-40-4) – Chemical Identity and Baseline Technical Profile for Procurement


4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 865612-40-4) is a substituted imidazo[1,2-a]pyridine benzenesulfonamide with a molecular formula of C21H19N3O2S and a molecular weight of 377.46 g/mol . The compound features a 7-methylimidazo[1,2-a]pyridine core linked through a phenyl spacer to a 4-methylbenzenesulfonamide moiety, differentiating it from the more commonly encountered 3-methyl regioisomer . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic purine nucleotides and engage adenine-binding pockets of kinases, as well as modulate GABAA receptors and calcium channels [1]. This compound is commercially supplied at ≥95% purity for non-human research applications .

Why Substituting 4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide with Unqualified Analogs Creates Scientific and Procurement Risk


Imidazo[1,2-a]pyridine benzenesulfonamides are not functionally interchangeable simply because they share a common scaffold. The position of the methyl substituent on the benzenesulfonamide ring critically modulates molecular recognition: the para-methyl substitution in the target compound orients the sulfonamide moiety differently within target protein binding pockets compared to the meta-methyl analog (N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzenesulfonamide) . In the broader PI3K/mTOR inhibitor class, small structural changes on the benzenesulfonamide ring have been shown to shift kinase selectivity profiles by over 100-fold: the 2,4-difluoro-substituted analog 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide achieves dual PI3K/mTOR IC50 values of 0.20/21 nM, while the corresponding unsubstituted benzenesulfonamide exhibits markedly reduced potency [1]. Furthermore, PDBe crystal structure data confirm that the sulfonamide-phenyl orientation relative to the imidazo[1,2-a]pyridine hinge-binding region is a key determinant of CDK2 inhibitory potency [2]. Procuring an analog without verified substitution identity therefore risks invalidating SAR hypotheses and compromising experimental reproducibility.

Head-to-Head Differentiation Evidence for 4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide Against Closest Analogs


Para-Methyl Benzenesulfonamide Regiochemistry vs. Meta-Methyl Analog: Structural and Binding-Pocket Impact

The target compound bears a 4-methyl (para) substituent on the benzenesulfonamide ring (confirmed by SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC(=CC4=N3)C and InChI Key BDKJXLZMTAIWCT-UHFFFAOYSA-N), which distinguishes it from the 3-methyl (meta) analog N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzenesulfonamide (InChI Key: ULMJGRDZRKCJFL-UHFFFAOYSA-N) [REFS-1, REFS-2]. In the CDK2 co-crystal structure (PDB 1YKR), the benzenesulfonamide group occupies a hydrophobic cleft adjacent to the ATP binding site; para-substitution orients the sulfonamide NH and SO2 groups into distinct hydrogen-bonding geometries compared to meta-substitution, which alters the dihedral angle between the phenyl ring and the sulfonamide plane by approximately 30° [1].

SAR studies Kinase inhibitor design Molecular recognition

Imidazo[1,2-a]pyridine Core with 7-Methyl Substitution Confers Distinct Kinase Selectivity vs. Unsubstituted Core Analogs in Class-Level Evidence

The 7-methyl substitution on the imidazo[1,2-a]pyridine ring of the target compound is a critical determinant of kinase selectivity. Class-level SAR from the imidazo[1,2-a]pyridine benzenesulfonamide series demonstrates that methylation at the 6- or 7-position of the imidazopyridine core significantly alters selectivity profiles across the kinome. The PI3Kα inhibitor N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide achieves IC50 = 2 nM against PI3Kα, while the CDK2-selective inhibitor in PDB 1YKR (with an unsubstituted imidazo[1,2-a]pyridine core) achieves IC50 = 28 nM against CDK2 but only IC50 = 464 nM against CDK4 (17-fold selectivity) [REFS-1, REFS-2]. The target compound's 7-methyl group is positioned at the solvent-exposed region of the ATP pocket in analogous CDK2 structures, where methyl groups modulate both potency and isoform selectivity by altering desolvation costs and steric packing [3].

Kinase selectivity PI3K inhibitors CDK inhibitors

Sulfonamide NH Linker Hydrogen-Bond Donor Capacity vs. N,N-Dimethyl Tertiary Sulfonamide Analogs

The target compound retains a secondary sulfonamide NH group (S(=O)(=O)NH–aryl), which serves as a hydrogen-bond donor, unlike the N,N-dimethyl analog N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide, which is fully substituted at the sulfonamide nitrogen and lacks H-bond donor capacity . In kinase inhibitor design, the sulfonamide NH typically forms a conserved hydrogen bond with the backbone carbonyl of the hinge residue or with a catalytic lysine, as observed in CDK2 (PDB 1YKR) and PI3Kγ co-crystal structures [1]. Loss of this H-bond donor in tertiary sulfonamides (N,N-dimethyl or N,N-diethyl analogs) has been shown in the broader sulfonamide class to reduce binding affinity by 10- to 100-fold depending on the target, due to the entropic penalty of reorganizing the binding-site water network [2].

Hydrogen bonding Ligand efficiency Target engagement

95%+ Commercial Purity Specification with Verified Identity by InChI Key vs. Uncharacterized Analogs

The target compound is commercially supplied at ≥95% purity (HPLC) with a unique InChI Key BDKJXLZMTAIWCT-UHFFFAOYSA-N that unambiguously encodes the 4-methylbenzenesulfonamide regioisomer with the 7-methylimidazo[1,2-a]pyridine core . By contrast, the closely related 3-methyl analog (InChI Key ULMJGRDZRKCJFL-UHFFFAOYSA-N) and the 2,4-dimethyl analog (InChI Key not standardized) are available from multiple vendors with variable purity specifications (typically 95–98%) but without orthogonal identity verification . The target compound's InChI Key provides a machine-readable, collision-resistant identifier that enables unambiguous database cross-referencing across PubChem, ChEMBL, and vendor catalogs, reducing procurement errors that arise from synonym ambiguity in sulfonamide nomenclature (e.g., "3-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-" vs. "4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-") [1].

Quality control Procurement specification Reproducibility

Verified Application Scenarios for 4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 865612-40-4) in Scientific Research


Kinase Inhibitor SAR Probe with Defined Para-Methyl Benzenesulfonamide Pharmacophore

The compound serves as a structurally characterized probe for structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-based kinase inhibitors, where the para-methyl group on the benzenesulfonamide ring provides a defined substitution pattern that can be systematically compared against the meta-methyl and unsubstituted analogs. The secondary sulfonamide NH group retains H-bond donor capacity critical for hinge-region interactions, as demonstrated in CDK2 co-crystal structures (PDB 1YKR) [1]. Procurement at ≥95% purity with InChI Key verification (BDKJXLZMTAIWCT-UHFFFAOYSA-N) ensures regioisomeric identity, which is essential when testing SAR hypotheses around benzenesulfonamide substitution [2].

Reference Compound for Imidazo[1,2-a]pyridine Core Methylation Effect Studies

The 7-methyl substitution on the imidazo[1,2-a]pyridine core makes this compound suitable as a reference standard for evaluating how methylation at the 7-position influences kinase selectivity compared to unsubstituted or 6-methyl core analogs. Class-level evidence indicates that core methylation can shift selectivity between CDK and PI3K isoforms, with 6-substituted analogs achieving PI3Kα IC50 = 2 nM [1], while unsubstituted core analogs favor CDK2 (IC50 = 28 nM) over CDK4 (IC50 = 464 nM, 17-fold selectivity) [2]. The target compound's 7-methyl group provides a distinct scaffold for probing positional methylation effects.

Building Block for Diversification into Sulfonamide-Focused Compound Libraries

With its reactive secondary sulfonamide NH and the 7-methylimidazo[1,2-a]pyridine core, this compound can serve as a synthetic intermediate for generating focused libraries of N-alkylated or N-acylated derivatives. The benzenesulfonamide group provides a chemically stable handle for further functionalization, while the imidazo[1,2-a]pyridine core offers two nitrogen atoms (N1 and N4) that can coordinate metal ions or participate in hydrogen bonding with biological targets [1]. Its molecular weight (377.46 g/mol) and calculated properties place it within lead-like chemical space suitable for medicinal chemistry optimization [2].

Negative Control or Selectivity Counter-Screen Compound in Kinase Profiling Panels

Given the class-level evidence that benzenesulfonamide substitution patterns modulate kinase selectivity, this compound may be deployed as a selectivity control in parallel with more potent imidazo[1,2-a]pyridine-based kinase inhibitors (e.g., the PI3K/mTOR dual inhibitor with IC50 = 0.20/21 nM [1]) to profile compound selectivity across kinase panels. Its defined para-methyl substitution and retention of the sulfonamide NH provide a structurally related but potentially less potent comparator for establishing SAR trends and confirming that observed activity derives from specific pharmacophoric features rather than non-specific assay interference.

Quote Request

Request a Quote for 4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.